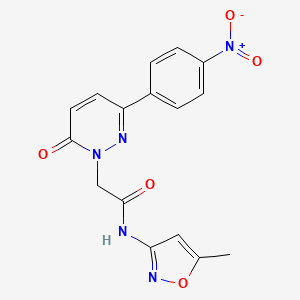

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5/c1-10-8-14(19-26-10)17-15(22)9-20-16(23)7-6-13(18-20)11-2-4-12(5-3-11)21(24)25/h2-8H,9H2,1H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALGTYSRXCDNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of hydrazine with a diketone or a similar compound.

Coupling Reactions: The isoxazole and pyridazine intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically involving concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study involving derivatives of pyridazine demonstrated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines, including pancreatic (PACA2) and lung carcinoma (A549) cells. The IC50 values for some derivatives were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5h | PACA2 | 53.5 |

| 3 | PACA2 | 60.1 |

| 6b | A549 | 34.9 |

These results indicate that modifications to the nitrophenyl and isoxazole groups can enhance cytotoxicity against cancer cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Research has shown that derivatives containing isoxazole rings demonstrate significant inhibition against various bacterial strains. For example, derivatives similar to N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibited effective antibacterial properties, which were attributed to the presence of the nitrophenyl group .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Pharmacological Insights

Pharmacological studies suggest that the compound may act through multiple mechanisms, including inhibition of specific enzymes or pathways involved in cancer cell proliferation. The presence of both isoxazole and pyridazine moieties enhances its interaction with biological targets, making it a candidate for further development in drug discovery .

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(5-methylisoxazol-3-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

N-(5-methylisoxazol-3-yl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a methyl group instead of a nitro group, potentially altering its properties.

Uniqueness

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the isoxazole and pyridazine moieties. While specific synthetic routes may vary, they generally include:

- Formation of the isoxazole ring : Utilizing 5-methylisoxazole as a starting material.

- Pyridazine synthesis : Incorporating 4-nitrophenyl groups through nitration and subsequent reactions to form the pyridazine structure.

- Final acetamide functionalization : Attaching the acetamide group to complete the synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies have shown that related compounds exhibit lethal concentrations (LC50) in the nanomolar range against neuroblastoma and glioblastoma cell lines, indicating potent anticancer activity .

The mechanism by which this class of compounds exerts its cytotoxic effects often involves:

- Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells, leading to apoptosis. This has been observed in studies where over 70% of treated cells were found in the G2/M phase .

- Morphological Changes : Treated cells exhibit significant nuclear abnormalities, including increased size heterogeneity and disruption of the nuclear envelope .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that derivatives of this compound may possess antimicrobial activity. For example:

- Antimicrobial Testing : Compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting potential utility in treating infections .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Neuroblastoma Cells : A study demonstrated that a compound with a related structure significantly inhibited cell growth in neuroblastoma lines, showcasing its potential as a therapeutic agent .

- Combination Therapy : Research indicates that combining these compounds with traditional chemotherapy agents enhances their effectiveness, particularly in resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for this compound, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridazine and isoxazole precursors. Key steps include refluxing with catalysts (e.g., pyridine/Zeolite Y-H at 150°C for 5 hours) and purification via ethanol recrystallization . Optimization involves adjusting solvent systems (e.g., acetic acid vs. ethanol), catalyst loadings, and reaction times. For example, refluxing in methanol with H₂SO₄ for 4 hours yielded 75% purity, but extending to 6 hours improved crystallinity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., pyridazine C=O at ~170 ppm, isoxazole CH₃ at ~2.3 ppm) .

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at 1650–1750 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 369.3) and purity (>95%) .

- Elemental Analysis : Ensures C, H, N, O composition aligns with theoretical values (e.g., C₁₆H₁₃N₅O₅ requires C 52.31%, H 3.56%) .

Q. What in vitro models are suitable for preliminary biological screening?

- Methodological Answer : Antiproliferative activity is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Protocols involve 48–72 hour incubations with IC₅₀ calculations via nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical for standardization .

Advanced Research Questions

Q. How do molecular docking and PASS predictions inform biological activity hypotheses?

- Methodological Answer :

- PASS Program : Predicts targets (e.g., kinase inhibition probability >70%) based on structural similarity to known inhibitors .

- Molecular Docking : Uses software like AutoDock Vina to model binding to targets (e.g., EGFR tyrosine kinase). Key interactions include H-bonding between the acetamide carbonyl and Lys721, and π-π stacking of the 4-nitrophenyl group with Phe723 .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

- Prodrug Design : Adding ester groups to improve solubility .

- Dose Optimization : Conducting pharmacokinetic studies (e.g., AUC measurements in rodent models) to adjust dosing regimens .

- Metabolite Identification : Using LC-MS/MS to detect active metabolites that may explain in vivo efficacy .

Q. How do structural modifications at the pyridazine or isoxazole moieties affect activity?

- Methodological Answer : SAR studies reveal:

- Pyridazine C-3 Substitution : Replacing 4-nitrophenyl with 4-chlorophenyl reduces antiproliferative activity (IC₅₀ increases from 1.2 μM to 8.5 μM), suggesting nitro groups enhance electron-withdrawing effects .

- Isoxazole Methyl Group : Removing the 5-methyl group decreases metabolic stability (t₁/₂ from 4.2 h to 1.5 h in microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.